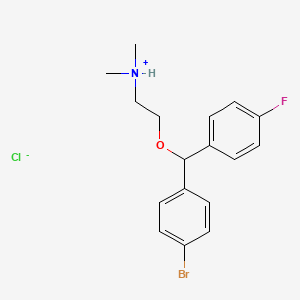![molecular formula C12H16O2S B14347030 3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid CAS No. 94416-63-4](/img/structure/B14347030.png)
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a molecular formula of C12H16O2S This compound features a sulfanyl group attached to a propanoic acid moiety, with a 3,4-dimethylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of 3,4-dimethylbenzyl chloride with thiolpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}butanoic acid: Similar structure with an additional carbon in the alkyl chain.
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}acetic acid: Similar structure with a shorter alkyl chain.
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}benzoic acid: Similar structure with a benzene ring instead of a propanoic acid moiety.
Uniqueness
3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94416-63-4 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-9-3-4-11(7-10(9)2)8-15-6-5-12(13)14/h3-4,7H,5-6,8H2,1-2H3,(H,13,14) |
InChI Key |
ALMVUZIIWQGOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


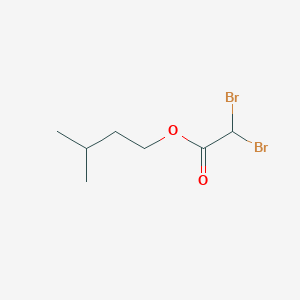

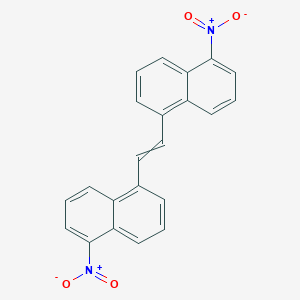
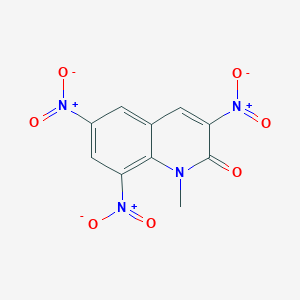
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
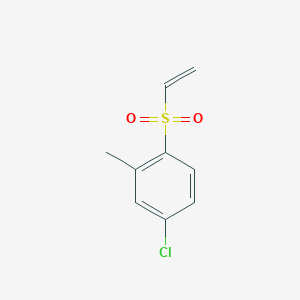
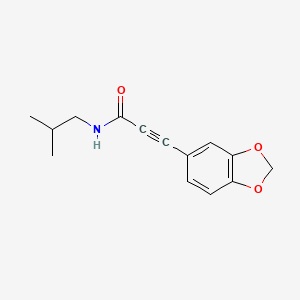
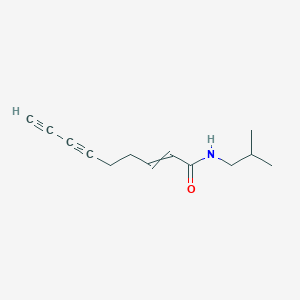
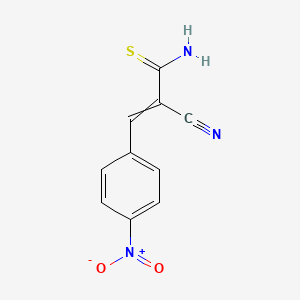
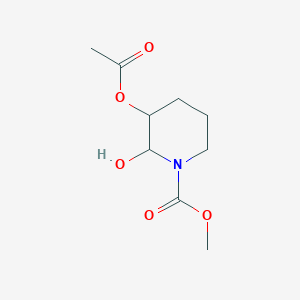
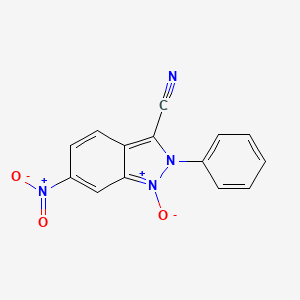
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
